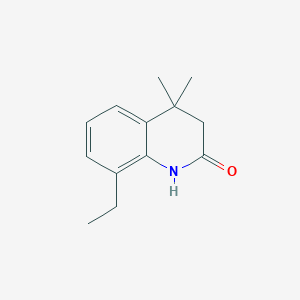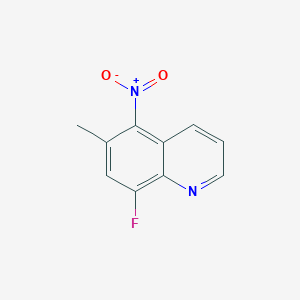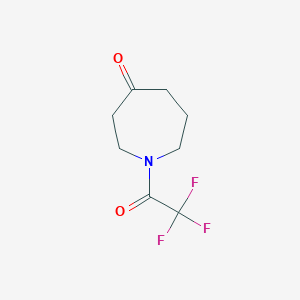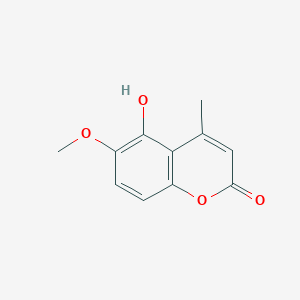
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one: A closely related derivative.
8-Ethylquinoline: Another derivative with similar structural features.
Uniqueness
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
8-ethyl-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H17NO/c1-4-9-6-5-7-10-12(9)14-11(15)8-13(10,2)3/h5-7H,4,8H2,1-3H3,(H,14,15) |
InChIキー |
UDXJCJCLUXVAON-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(CC(=O)N2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)

![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)



![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)



